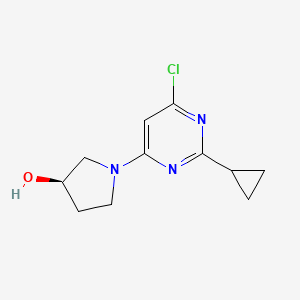
(R)-1-(6-chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-ol
Descripción general
Descripción
(R)-1-(6-chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-ol is a useful research compound. Its molecular formula is C11H14ClN3O and its molecular weight is 239.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (R)-1-(6-chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-ol is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Molecular Formula
- Chemical Formula : CHClN
- Molecular Weight : 224.69 g/mol
Structural Features
The compound features a pyrrolidin-3-ol moiety linked to a 6-chloro-2-cyclopropylpyrimidine, which is crucial for its biological activity. The presence of chlorine and cyclopropyl groups may enhance the lipophilicity and bioavailability of the compound.
Research indicates that this compound exhibits various biological activities, including:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. The inhibition of COX-2, in particular, is associated with reduced production of prostaglandins, compounds that mediate inflammation and pain.
In Vitro Studies
A study evaluating several pyrimidine derivatives indicated that compounds similar to this compound demonstrated significant inhibitory effects on COX enzymes. The IC values for these derivatives ranged from 0.04 to 0.1 μmol, comparable to established anti-inflammatory drugs like celecoxib and diclofenac .
| Compound | COX-2 IC (μmol) | Comparison Drug | Comparison Drug IC (μmol) |
|---|---|---|---|
| This compound | TBD | Celecoxib | 0.04 ± 0.01 |
| Other Pyrimidine Derivative | 0.04 ± 0.02 | Diclofenac | 0.04 ± 0.09 |
In Vivo Studies
In vivo assessments using carrageenan-induced paw edema models have shown that compounds with similar structural frameworks exhibit anti-inflammatory effects comparable to indomethacin, with effective doses (ED) reported around 9 μM . Further studies are necessary to evaluate the specific effects of this compound in such models.
Structure–Activity Relationship (SAR)
The structure–activity relationship studies have revealed that modifications in the pyrimidine ring and the introduction of electron-withdrawing groups like chlorine significantly enhance anti-inflammatory activity. This suggests that the biological activity of this compound may be optimized through further structural modifications.
Propiedades
IUPAC Name |
(3R)-1-(6-chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c12-9-5-10(15-4-3-8(16)6-15)14-11(13-9)7-1-2-7/h5,7-8,16H,1-4,6H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRRJAGCGLOEPY-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)N3CCC(C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)C2=CC(=NC(=N2)C3CC3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















